molecular formula C20H22N2O2 B389972 [4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone

[4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone

Cat. No.: B389972
M. Wt: 322.4g/mol
InChI Key: ZXSGIUQRFZUYPN-UHFFFAOYSA-N
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Description

[4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a methoxybenzylidene group and a piperidinylcarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone typically involves the condensation reaction between 4-methoxybenzaldehyde and N-[4-(1-piperidinylcarbonyl)phenyl]amine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired imine product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The imine group can participate in various chemical reactions, influencing the compound’s biological activity and effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone
  • This compound derivatives
  • Other imine compounds with similar structural features

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C20H22N2O2/c1-24-19-11-5-16(6-12-19)15-21-18-9-7-17(8-10-18)20(23)22-13-3-2-4-14-22/h5-12,15H,2-4,13-14H2,1H3

InChI Key

ZXSGIUQRFZUYPN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N3CCCCC3

Origin of Product

United States

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